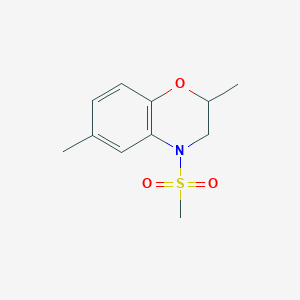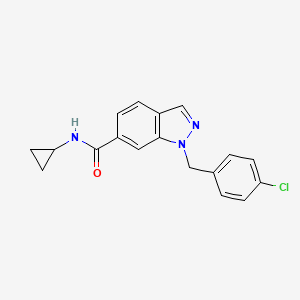
1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone, also known as PBDT, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. PBDT belongs to the class of oxadiazole derivatives, which have been studied for their various biological activities such as anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone involves its ability to interact with various biological targets such as enzymes, receptors, and proteins. 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone has also been shown to interact with various receptors such as the NMDA receptor, which is involved in learning and memory. Additionally, 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone has been shown to modulate various proteins such as alpha-synuclein, which is implicated in the development of Parkinson's disease.
Biochemical and Physiological Effects:
1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone has been shown to have various biochemical and physiological effects such as anti-inflammatory, anti-oxidant, and neuroprotective effects. 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, which are involved in the inflammatory response. 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone has also been shown to scavenge free radicals, which are molecules that can cause damage to cells and tissues. Additionally, 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone has been shown to protect neurons from oxidative stress, which is a key factor in the development of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone in lab experiments is its ability to selectively target specific biological targets, which can lead to more specific and effective treatments. Additionally, 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone has been shown to have low toxicity, which makes it a promising candidate for therapeutic use. However, one limitation of using 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone. One area of research is the development of more efficient synthesis methods for 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone, which can lead to increased production and availability for research purposes. Another area of research is the exploration of 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone's potential as a therapeutic agent in other diseases such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to elucidate the exact mechanism of action of 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone and its interactions with various biological targets.
Métodos De Síntesis
The synthesis of 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone involves a multi-step process that starts with the reaction of benzylamine with ethyl acetoacetate to form 1-benzyl-4-ethoxycarbonylpiperidine. This intermediate is then reacted with hydrazine hydrate and ethyl chloroformate to form 1-benzyl-4-(1,2,4-oxadiazol-5-yl)piperidine-4-carboxylic acid ethyl ester. Finally, the ester is treated with sodium hydroxide to obtain 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone has been studied for its potential use as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In Alzheimer's disease research, 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone has been shown to reduce the formation of beta-amyloid plaques, which are associated with the disease. In Parkinson's disease research, 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone has been shown to protect dopaminergic neurons from oxidative stress, which is a key factor in the development of the disease.
Propiedades
IUPAC Name |
1-benzyl-4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20-13-18(15-24(20)14-17-9-5-2-6-10-17)21-22-19(26-23-21)12-11-16-7-3-1-4-8-16/h1-10,18H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESSGKPAJHFAFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one](/img/structure/B7548912.png)
![3-{[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl}-1H-indazole](/img/structure/B7548916.png)
methanone](/img/structure/B7548929.png)



![1-[(4R)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine](/img/structure/B7548958.png)

![N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine](/img/structure/B7548969.png)

![N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-bromobenzamide](/img/structure/B7548980.png)

![N-[6-(2-oxo-3-phenyl-1-imidazolidinyl)-3-pyridyl]tetrahydro-3-furancarboxamide](/img/structure/B7549012.png)
